molecular formula C25H43NO5 B12292951 2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester CAS No. 67815-89-8

2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester

Cat. No.: B12292951
CAS No.: 67815-89-8
M. Wt: 437.6 g/mol
InChI Key: BAMILFSYGWVQLH-UHFFFAOYSA-N
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Description

2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester is a complex organic compound with a unique structure that combines elements of both unsaturated fatty acids and amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester typically involves the esterification of 2-butenedioic acid with a specific amino alcohol derivative. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions. The use of high-purity starting materials and efficient purification methods is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated esters. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: Used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid, 2-methyl-, (Z)-:

    2-Butenedioic acid (2Z)-, monomethyl ester: This compound is similar but has a simpler ester group.

    2-Butenedioic acid (Z)-, diethyl ester: Another related compound with different ester groups.

Uniqueness

The uniqueness of 2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester lies in its combination of unsaturated fatty acid and amino alcohol ester functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

67815-89-8

Molecular Formula

C25H43NO5

Molecular Weight

437.6 g/mol

IUPAC Name

4-[1-(octadec-9-enoylamino)propan-2-yloxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H43NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-21-22(2)31-25(30)20-19-24(28)29/h10-11,19-20,22H,3-9,12-18,21H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

BAMILFSYGWVQLH-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(C)OC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)C=CC(=O)O

physical_description

Liquid

Origin of Product

United States

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